molecular formula C21H20FN5O B2816057 6-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile CAS No. 2415511-29-2

6-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile

Cat. No.: B2816057
CAS No.: 2415511-29-2
M. Wt: 377.423
InChI Key: DKURORWDKTZQFA-UHFFFAOYSA-N
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Description

6-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a quinazolinone core, a piperidine ring, and a pyridine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluoro and Methyl Groups:

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions using piperidine and an appropriate leaving group.

    Formation of the Pyridine Moiety: The pyridine moiety can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin reaction.

    Final Coupling: The final step involves coupling the quinazolinone-piperidine intermediate with the pyridine-2-carbonitrile under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the quinazolinone core.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a potential candidate for probing biological systems.

Medicine

In medicinal chemistry, 6-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile may serve as a lead compound for the development of new drugs. Its potential pharmacological activities include anti-inflammatory, anticancer, and antimicrobial effects.

Industry

In industrial applications, the compound can be used in the development of new materials, catalysts, and chemical processes. Its diverse reactivity makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinazolinone core can bind to enzyme active sites, inhibiting their activity. The piperidine and pyridine moieties may interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    6-{4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile: shares similarities with other quinazolinone derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of structural features, including the fluoro and methyl groups, the piperidine ring, and the pyridine moiety. These features confer distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

6-[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O/c1-14-24-19-11-16(22)5-6-18(19)21(28)27(14)13-15-7-9-26(10-8-15)20-4-2-3-17(12-23)25-20/h2-6,11,15H,7-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKURORWDKTZQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=CC=CC(=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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